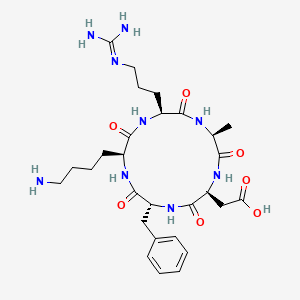

Cyclo(RADfK)

概要

説明

シクロ(RADfK)は、インテグリンα(v)β(3)に対する選択的リガンドです。 これは、新しい血管の形成である新生血管形成の研究、治療、診断において広く使用されています 。 この化合物は、インテグリンファミリーのいくつかのメンバーによって認識される細胞接着のモジュレーターであるシクロ(-RGDfK-)、RGDペプチドのネガティブコントロールとしても使用されます .

準備方法

合成経路と反応条件

シクロ(RADfK)は、ペプチドの製造によく用いられる方法である固相ペプチド合成(SPPS)によって合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に添加することが含まれます。 シクロ(RADfK)の特定の配列は、シクロ(-Arg-Ala-Asp-D-Phe-Lys-)です .

工業生産方法

シクロ(RADfK)の工業生産は、実験室での合成と同様の原理に従いますが、より大規模です。このプロセスには、複数の反応を同時に処理できる自動ペプチド合成装置が含まれ、高収率と高純度が確保されます。 最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析法と核磁気共鳴(NMR)分光法によって特徴付けられます .

化学反応の分析

反応の種類

シクロ(RADfK)は、主にペプチドに典型的な反応、つまり次のような反応を起こします。

加水分解: 水中でペプチド結合を切断します。

酸化: 特に硫黄を含むアミノ酸残基に関与します。

置換: アミノ酸の側鎖を含む反応.

一般的な試薬と条件

加水分解: 酸性または塩基性条件、多くの場合塩酸または水酸化ナトリウムを使用します。

酸化: 過酸化水素またはその他の酸化剤。

置換: 特定の反応に応じてさまざまな求核剤.

主要な生成物

これらの反応から生成される主要な生成物には、より小さなペプチド断片、酸化されたアミノ酸、および置換されたペプチドが含まれます .

科学研究への応用

シクロ(RADfK)は、科学研究において幅広い用途があります。

化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞接着とインテグリン結合における役割について調査されています。

医学: 特に腫瘍血管新生を標的にしたがん治療における可能性が探求されています。

科学的研究の応用

Cell Adhesion Studies

Integrin Modulation

Cyclo(RADfK) is recognized for its role as a selective ligand for α(v)β(3) integrins, which are crucial in mediating cell adhesion processes. Research has shown that while cyclo(RGDfK) promotes cell adhesion and migration, Cyclo(RADfK) serves as an effective negative control, allowing researchers to delineate the specific interactions mediated by RGD peptides. This distinction is vital in experiments aiming to understand integrin-mediated cellular responses without the confounding effects of active ligands.

Case Study: Integrin Binding Affinity

In a study utilizing quartz crystal microbalance (QCM) technology, Cyclo(RADfK) was compared with cyclo(RGDfK) in terms of integrin binding affinity. The results demonstrated significantly lower binding of integrins to surfaces modified with Cyclo(RADfK), confirming its role as a negative control in assessing integrin interactions .

Tissue Engineering

Scaffold Development

Cyclo(RADfK) has been incorporated into biocompatible scaffolds designed for tissue engineering applications. For instance, when integrated into alginate scaffolds, it has been shown to enhance the mechanical properties and biocompatibility of the material while serving as a control for evaluating the effects of RGD-modified scaffolds on cell behavior.

Case Study: Alginate Scaffolds

Research indicated that cyclic RGDfK-modified alginate scaffolds significantly improved cell viability and promoted angiogenesis compared to unmodified controls. Cyclo(RADfK) was used to establish baseline performance metrics for scaffold modifications .

Drug Delivery Systems

Nanoparticle Formation

Cyclo(RADfK) has been investigated for its potential in self-assembling nanoparticles that can effectively deliver therapeutic agents such as siRNA. These nanoparticles leverage the peptide's ability to target integrin αvβ3 receptors overexpressed in pathological conditions like cancer.

Case Study: siRNA Delivery

In a pioneering study, nanoparticles formed from cyclo(RGDfK) demonstrated successful delivery of VEGFR2-siRNA to targeted tissues, achieving significant gene silencing effects both in vitro and in vivo. Cyclo(RADfK) served as a control to validate the specificity and efficacy of the targeting mechanism .

Phototriggered Cell Adhesion

Caged Ligand Technology

Recent advancements have introduced phototriggered systems using caged versions of cyclic peptides like cyclo[RGD(DMNPB)fK]. Cyclo(RADfK) was employed as a control to assess the specificity of integrin binding before and after photolysis.

Case Study: Controlled Cell Attachment

In experimental setups where light exposure was used to activate caged ligands, Cyclo(RADfK) helped confirm that observed cellular responses were specifically due to RGD-mediated interactions rather than non-specific binding .

Comparative Data Table

| Application Area | Cyclo(RADfK) Role | Key Findings |

|---|---|---|

| Cell Adhesion Studies | Negative Control | Lower integrin binding compared to cyclo(RGDfK) |

| Tissue Engineering | Scaffold Modification | Enhanced scaffold properties; improved cell viability |

| Drug Delivery Systems | Nanoparticle Formation | Effective siRNA delivery; validated targeting specificity |

| Phototriggered Adhesion | Control in Experiments | Confirmed specificity of integrin binding post-activation |

作用機序

シクロ(RADfK)は、インテグリンα(v)β(3)に選択的に結合することで効果を発揮します。この相互作用は、血管新生に関与する細胞接着、遊走、シグナル伝達経路を調節します。 この化合物は競合阻害剤として作用し、天然リガンドがインテグリンに結合するのを阻害することで、血管新生を阻害します .

類似の化合物との比較

類似の化合物

- シクロ(-RGDfK-)

- ロキシフィバン酢酸塩

- α7β1インテグリンモジュレーター-1

- ルカデリン-1

独自性

シクロ(RADfK)は、その特定の配列と構造により、インテグリンα(v)β(3)に選択的に結合するという点でユニークです。 この選択性により、特に血管新生関連疾患の研究と治療において、研究と治療用途において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

- Cyclo(-RGDfK-)

- Roxifiban acetate

- Alpha7beta1 integrin modulator-1

- Leukadherin-1

Uniqueness

Cyclo(RADfK) is unique due to its specific sequence and structure, which confer selective binding to the integrin alpha(v)beta(3). This selectivity makes it a valuable tool in research and therapeutic applications, particularly in the study and treatment of angiogenesis-related diseases .

生物活性

Cyclo(RADfK) is a cyclic peptide that has garnered attention in biomedical research due to its unique structural properties and biological activities, particularly in the context of cell adhesion and targeted drug delivery. This article provides a comprehensive overview of the biological activity of Cyclo(RADfK), including its mechanisms of action, applications in tissue engineering and cancer therapy, and relevant case studies.

Cyclo(RADfK) is a cyclic variant of the RGD (Arg-Gly-Asp) peptide, which is known for its ability to bind integrins on cell surfaces. The sequence RADfK differs from RGD by substituting the glycine with alanine, resulting in a peptide that lacks the ability to bind integrin receptors effectively. This modification allows researchers to use Cyclo(RADfK) as a control in experiments assessing the specific binding and biological effects of RGD peptides.

Integrin Binding Affinity

The primary mechanism through which Cyclo(RADfK) operates is via its interaction with integrins, particularly αvβ3 integrin, which is overexpressed in various pathological conditions, including cancer. Studies have demonstrated that while Cyclo(RGDfK) effectively promotes cell adhesion and survival through integrin binding, Cyclo(RADfK) serves as a non-binding control, providing insights into the specificity of integrin interactions.

Scaffold Development

Recent studies have explored the use of cyclic RGD peptides, including Cyclo(RADfK), in developing biocompatible scaffolds for tissue engineering. For instance, cyclic RGDfK-modified alginate scaffolds have shown enhanced cell viability and neoangiogenesis when implanted in vivo. In contrast, scaffolds modified with Cyclo(RADfK) did not yield significant cellular ingrowth or vascularization, underscoring the importance of integrin binding for effective tissue integration .

| Peptide Type | Cell Adhesion | Vascularization | In Vivo Performance |

|---|---|---|---|

| Cyclo(RGDfK) | High | Significant | Successful |

| Cyclo(RADfK) | Low | Minimal | Poor |

Cancer Targeting Strategies

Cyclo(RADfK) has also been utilized in research focused on tumor targeting. In studies involving IRDye 700DX-conjugated polymers, multiple cyclic RGD peptides were employed to enhance tumor accumulation selectively. The presence of Cyclo(RADfK) as a control allowed researchers to evaluate the specificity and effectiveness of cyclic RGD peptides in targeting tumor-associated vasculature .

Case Study: Tumor Accumulation

A notable study investigated the effects of multiple cyclic RGD peptides on tumor accumulation and drug delivery efficiency. The findings indicated that polymers containing multiple cyclic RGD motifs significantly improved binding affinity to αvβ3 integrin-expressing tumor cells compared to those modified with Cyclo(RADfK) . This demonstrates the critical role of integrin binding in enhancing therapeutic efficacy.

Phototriggered Cell Adhesion

Another innovative approach involved using photoactivatable caged cyclic RGD peptides for controlled cell adhesion. In these studies, Cyclo(RADfK) was used as a negative control to demonstrate that light-triggered uncaging of cyclic RGD peptides could significantly enhance integrin binding and subsequent cell attachment . This technique opens avenues for spatially and temporally controlled cellular responses in tissue engineering.

特性

IUPAC Name |

2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFHXHGBDFBWOX-BWUHRYBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。